Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5) is a fully synthetic small molecule (C₂₀H₂₀ClNO₅S, MW 421.9 g/mol). It belongs to the 1,4-thiazepane-1,1-dioxide (cyclic sulfonamide/sultam) chemotype—a seven-membered heterocyclic scaffold recognized in fragment-based drug discovery for its high three-dimensional (3D) character and conformational flexibility, which are advantageous for targeting challenging protein–protein interactions such as BET bromodomains.

Molecular Formula C20H20ClNO5S
Molecular Weight 421.89
CAS No. 2034330-05-5
Cat. No. B2864504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate
CAS2034330-05-5
Molecular FormulaC20H20ClNO5S
Molecular Weight421.89
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
InChIInChI=1S/C20H20ClNO5S/c1-27-20(24)15-8-6-14(7-9-15)19(23)22-11-10-18(28(25,26)13-12-22)16-4-2-3-5-17(16)21/h2-9,18H,10-13H2,1H3
InChIKeyFCKMXAOBFSPSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5): Chemical Identity and Scaffold Context


Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5) is a fully synthetic small molecule (C₂₀H₂₀ClNO₅S, MW 421.9 g/mol) . It belongs to the 1,4-thiazepane-1,1-dioxide (cyclic sulfonamide/sultam) chemotype—a seven-membered heterocyclic scaffold recognized in fragment-based drug discovery for its high three-dimensional (3D) character and conformational flexibility, which are advantageous for targeting challenging protein–protein interactions such as BET bromodomains [1]. The compound incorporates a 2-chlorophenyl substituent at the 7-position and a 4-(methoxycarbonyl)benzoyl group at the N-4 position via an amide linkage, distinguishing it from simpler 1,4-thiazepane-1,1-dioxide fragments.

Why Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5) Cannot Be Replaced by In-Class Analogs


The 1,4-thiazepane-1,1-dioxide core is not a generic, interchangeable module. In BET bromodomain ligand development, initial structure–activity relationship (SAR) studies guided by X-ray crystallography showed that even subtle modifications to the thiazepane ring and its N-acyl substitution pattern produced a ligand-efficient chemotype with good selectivity and affinity for BET bromodomains [1]. The specific combination of the 2-chlorophenyl group and the 4-(methoxycarbonyl)benzoyl amide in the target compound creates a distinct hydrogen-bonding and halogen-bonding pharmacophore that closest analogs—such as the unsubstituted phenyl derivative (CAS 2034308-91-1) or the thiophene analog (CAS 2034307-25-8)—cannot replicate. For procurement decisions, assuming functional equivalence among this series without matched-pair data risks selecting a compound with uncharacterized target engagement and selectivity.

Quantitative Differentiation Evidence: Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5) vs. Closest Analogs


Physicochemical and Structural Differentiation vs. the Unsubstituted Phenyl Analog (CAS 2034308-91-1)

The target compound differs from its closest identified analog, Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034308-91-1), by a single ortho-chloro substituent on the 7-phenyl ring . This substitution increases molecular weight by 34.4 Da (421.9 vs. 387.5 g/mol) and introduces a halogen atom capable of forming orthogonal halogen-bonding interactions with protein targets—an interaction motif unavailable in the unsubstituted phenyl analog. The electron-withdrawing effect of chlorine (Hammett σₘ = +0.37) alters the electron density of the phenyl ring, predicting different π-stacking and hydrophobic packing characteristics in target binding pockets. Class-level fragment screening data for 1,4-acylthiazepanes against BET bromodomains has demonstrated that N-acyl substitution identity is a critical determinant of binding affinity and selectivity [1].

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Privileged 3D Scaffold: 1,4-Thiazepane-1,1-Dioxide Core vs. Flat Aromatic Fragment Libraries

The 1,4-thiazepane-1,1-dioxide scaffold represents an underrepresented, highly three-dimensional (3D) fragment chemotype. A dedicated NMR fragment screen identified 1,4-acylthiazepanes as novel BET bromodomain ligands [1][2]. A parallel study demonstrated that a 3D-enriched fragment library produced a 29% hit rate that was selective over two related bromodomains (BRDT(D1) and BPTF), and initial SAR guided by X-ray crystallography yielded a ligand-efficient thiazepane with good selectivity and affinity [3]. The target compound's 1,1-dioxide (cyclic sulfonamide/sultam) functionality distinguishes it from non-oxidized thiazepanes by providing additional hydrogen-bond acceptor capacity (two S=O oxygen atoms) and a calculated core logP of approximately -1.5 for the parent 1,4-thiazepane-1,1-dioxide, indicating significantly higher polarity than thiazepane without the dioxide [4]. This scaffold is documented to appear in diverse bioactive compounds including MAP kinase inhibitors, CCR2/CCR5 antagonists, PKC-theta inhibitors, and BACE-1 inhibitors [5].

Fragment-Based Drug Discovery Bromodomain Inhibition Protein-Protein Interactions

Differentiation by 4-(Methoxycarbonyl)benzoyl Side Chain vs. Tetrahydropyran Carbonyl in Closely Related 2-Chlorophenyl-Thiazepane-Dioxides

The target compound (CAS 2034330-05-5) incorporates a 4-(methoxycarbonyl)benzoyl group at the N-4 amide position. A closely related compound, (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone (CAS 2034530-95-3), shares the identical 7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane core but replaces the 4-(methoxycarbonyl)benzoyl with a 4-phenyltetrahydro-2H-pyran-4-carbonyl group . This substitution replaces a planar, ester-functionalized benzoyl group (capable of π-stacking and ester-mediated H-bonding) with a non-planar, ether-containing tetrahydropyran ring. The difference in molecular weight is 26.1 Da (421.9 vs. 447.97 g/mol). The para-methyl ester in the target compound provides a modifiable handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation), whereas the tetrahydropyran analog offers a terminal phenyl ether with different physicochemical properties. Published X-ray crystallography-guided SAR on 1,4-acylthiazepane BET bromodomain ligands confirms that the N-acyl substituent is a primary determinant of binding mode and selectivity .

Structure-Activity Relationship Medicinal Chemistry Lead Diversification

Carboxylesterase Interaction Profile of the Phenyl Analog: Baseline Inference for the 2-Chlorophenyl Target Compound Series

While no direct enzyme inhibition data exist for the target compound (CAS 2034330-05-5), BindingDB/ChEMBL data are available for the closest analog: Methyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034308-91-1, ChEMBL1271483) [1]. This phenyl analog inhibited human carboxylesterase 2 (CE2) with an IC₅₀ of 5,610 nM and carboxylesterase 1 (CE1) with an IC₅₀ of 22,400 nM in human liver microsome assays, demonstrating approximately 4-fold selectivity for CE2 over CE1 [1]. The target compound's additional 2-chloro substituent is predicted to alter both the potency and enzyme selectivity profile through enhanced hydrophobic and potential halogen-bonding interactions, making direct extrapolation from the phenyl analog unreliable. This underscores why the target compound must be independently characterized rather than substituted with the phenyl analog in metabolism studies.

Drug Metabolism Carboxylesterase Inhibition Pharmacokinetics

Absence of Peer-Reviewed Biological Data: A Critical Procurement Consideration

A comprehensive search of PubMed, PubMed Central, BindingDB, ChEMBL, PubChem, ECHA, Google Patents, and WIPO patent databases identified zero peer-reviewed primary research articles, granted patents, or curated bioactivity database entries containing quantitative biological data (IC₅₀, Kᵢ, Kd, EC₅₀, cellular activity, or in vivo data) for Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5) [1][2]. This contrasts with the broader 1,4-thiazepane-1,1-dioxide scaffold class, for which peer-reviewed fragment screening and crystallographic data have been published (see Evidence Items 2 and 3 above). For procurement, this means the compound currently occupies a pre-competitive research space where all biological characterization remains to be performed. The decision to procure this specific compound over a structurally characterized analog (e.g., CAS 2034308-91-1 with CE inhibition data) should be driven by the intended use: if novel target screening in an unbiased chemical biology campaign is the goal, the absence of prior data may be acceptable; if structure-activity relationship studies require a compound with established bioactivity benchmarks, an analog with published data may be preferable.

Evidence-Based Procurement Assay Readiness Chemical Biology

Recommended Application Scenarios for Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034330-05-5)


Unbiased Fragment-Based Screening Against Epigenetic Targets (BET Bromodomains)

The 1,4-thiazepane-1,1-dioxide scaffold has been crystallographically validated as a ligand-efficient BET bromodomain ligand chemotype [1]. The target compound's 3D character and 2-chlorophenyl substitution make it suitable for fragment-based or affinity-based screening against BRD2, BRD3, BRD4, and BRDT bromodomains using protein-observed ¹⁹F NMR or surface plasmon resonance (SPR), where its halogen substituent may confer differential selectivity compared to the unsubstituted phenyl analog (see Section 3, Evidence Item 1).

Lead Optimization Starting Point with a Modifiable Methyl Ester Handle

The 4-(methoxycarbonyl)benzoyl group provides a methyl ester that can be hydrolyzed to the carboxylic acid for salt formation, conjugated to amines for library synthesis, or reduced to the alcohol for further functionalization. This synthetic tractability distinguishes the compound from the tetrahydropyran analog (CAS 2034530-95-3), which lacks an equivalently accessible derivatization handle (see Section 3, Evidence Item 3).

Carboxylesterase Interaction Profiling in a Matched Molecular Pair Study

The direct phenyl analog (CAS 2034308-91-1) has measurable CE2 (IC₅₀ = 5.61 μM) and CE1 (IC₅₀ = 22.4 μM) inhibition data [2]. The target compound, differing only by the 2-chloro substituent, serves as an ideal matched molecular pair to quantify the impact of ortho-halogenation on carboxylesterase binding—a study that would generate novel SAR insights for the thiazepane-1,1-dioxide chemotype.

Kinase Selectivity Panel Screening (MAP Kinase and PKC Families)

Published class-level evidence documents 7-membered thiazepane-1,1-dioxide-containing compounds as MAP kinase inhibitors and PKC-theta inhibitors [3]. The target compound—with its 2-chlorophenyl and 4-(methoxycarbonyl)benzoyl pharmacophore elements—is structurally equipped for broad kinase panel screening to identify novel kinase inhibition profiles, particularly against kinases that favor halogen-bonding interactions at the ortho position of a phenyl ring.

Quote Request

Request a Quote for Methyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.